

## **TP-021** patent and intellectual property

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-021  |           |
| Cat. No.:            | B605976 | Get Quote |

An In-Depth Technical Guide to AVZO-021 (TP-021): A Novel CDK2 Inhibitor

Disclaimer: Initial searches for a specific patent or compound designated "**TP-021**" did not yield conclusive results. However, extensive information was found for AVZO-021 (also known as ARTS-021), a clinical-stage therapeutic with a mechanism of action that aligns with the interests of researchers in oncology drug development. This technical guide will focus on AVZO-021, a potential best-in-class selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor.

## Introduction

AVZO-021 is an investigational, orally administered, selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Deregulation of the cell cycle is a hallmark of cancer, and the CDK family of proteins represents a critical node in this process. While first-generation CDK inhibitors have shown clinical success, acquired resistance often emerges. A key mechanism of resistance to CDK4/6 inhibitors, particularly in HR+/HER2-breast cancer, is the hyperactivation of CDK2, often through the elevation of cyclin E.[1] AVZO-021 is being developed to address this unmet medical need by directly targeting CDK2-dependent tumors.[1][3] Avenzo Therapeutics is developing AVZO-021 for the treatment of advanced solid tumors, including hormone receptor-positive (HR+) breast cancer and other tumors with elevated cyclin E expression, such as ovarian cancer.[1]

## **Intellectual Property**

Avenzo Therapeutics is advancing the clinical development of AVZO-021. The compound was licensed from Allorion Therapeutics, which grants Avenzo global development and commercialization rights, excluding Greater China.[1] Specific patent application numbers for



AVZO-021 are not publicly available in the provided information. Generally, intellectual property for a novel therapeutic like AVZO-021 would be protected by a composition of matter patent, which covers the chemical structure of the molecule, as well as method of use patents, which cover its application in treating specific diseases.

### **Mechanism of Action: CDK2 Inhibition**

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 phase (cell growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the cyclin D-CDK4/6-retinoblastoma protein (pRB) axis.[1] In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.

CDK4/6 inhibitors have become a standard of care in HR+/HER2- breast cancer. However, resistance can develop through various mechanisms, one of which is the upregulation of cyclin E, which then activates CDK2 and bypasses the CDK4/6 blockade.[1] AVZO-021 selectively inhibits CDK2, thereby restoring cell cycle control in tumors that have become dependent on this pathway for proliferation.



Click to download full resolution via product page

Caption: AVZO-021 Phase 1/2 Clinical Trial Workflow (NCT05867251).

## **Data Presentation**

As the clinical trial is ongoing, comprehensive quantitative data on the efficacy of AVZO-021 is not yet publicly available. The following tables summarize the key parameters of the clinical trial design.

Table 1: Key Inclusion and Exclusion Criteria for NCT05867251



| Criteria Type                                                            | Selected Criteria                                           |
|--------------------------------------------------------------------------|-------------------------------------------------------------|
| Inclusion                                                                | Male or female, aged ≥18 years. [3]                         |
| Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. [3] |                                                             |
| Histologically or cytologically confirmed advanced solid tumor.          |                                                             |
| Measurable disease as per RECIST v1.1. [3]                               | _                                                           |
| Adequate organ and bone marrow function. [3]                             |                                                             |
| Exclusion                                                                | Prior treatment with a CDK2, PKMYT1, or WEE1 inhibitor. [3] |
| Major surgery within 4 weeks of starting treatment. [3]                  |                                                             |
| Unresolved toxicities from prior therapy > Grade 1. [2]                  | <del>-</del>                                                |
| Clinically unstable cardiac function. [2]                                | -                                                           |
| Active second malignancy. [2]                                            | ·                                                           |

Table 2: Study Endpoints for NCT05867251



| Endpoint Type                                                       | Endpoint                                       |
|---------------------------------------------------------------------|------------------------------------------------|
| Primary                                                             | - Incidence of Dose-Limiting Toxicities (DLTs) |
| - Maximum Tolerated Dose (MTD) /<br>Recommended Phase 2 Dose (RP2D) |                                                |
| - Incidence and severity of Adverse Events (AEs)                    | _                                              |
| Secondary                                                           | - Objective Response Rate (ORR)                |
| - Duration of Response (DoR)                                        |                                                |
| - Progression-Free Survival (PFS)                                   |                                                |
| - Overall Survival (OS)                                             | _                                              |
| - Pharmacokinetic Parameters (Cmax, Tmax). [2]                      | _                                              |

### Conclusion

AVZO-021 is a promising selective CDK2 inhibitor being developed to address a critical resistance mechanism to current standard-of-care therapies in oncology, particularly in HR+/HER2- breast cancer. Its targeted mechanism of action offers the potential for more durable responses and improved outcomes for patients with advanced solid tumors characterized by CDK2 dependency. The ongoing Phase 1/2 clinical trial will provide crucial data on its safety, tolerability, and anti-tumor efficacy. As more data becomes available, the full therapeutic potential of AVZO-021 will be elucidated, potentially establishing a new treatment paradigm for a defined patient population with high unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. avenzotx.com [avenzotx.com]
- 2. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 3. CareAcross [careacross.com]
- To cite this document: BenchChem. [TP-021 patent and intellectual property]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605976#tp-021-patent-and-intellectual-property]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com